molecular formula C14H12BrIN4O B11778061 4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11778061
M. Wt: 459.08 g/mol
InChI Key: VVSRXPLILOMSFN-UHFFFAOYSA-N
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Description

4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that belongs to the class of benzo[d][1,2,3]triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine, iodine, and ethoxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common synthetic route involves the following steps:

    Halogenation: Introduction of bromine and iodine atoms into the aromatic ring through electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: Introduction of the ethoxy group via nucleophilic substitution reactions.

    Cyclization: Formation of the triazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethoxy group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like sodium ethoxide (NaOEt) for nucleophilic substitution and halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the triazole ring allows it to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazole: Lacks the ethoxy group, which may affect its reactivity and applications.

    6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine: Lacks the bromine atom, which may influence its chemical properties and biological activity.

Uniqueness

The unique combination of bromine, iodine, and ethoxy groups in 4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine provides it with distinct chemical reactivity and potential applications compared to similar compounds. This makes it a valuable molecule for various scientific and industrial purposes.

Properties

Molecular Formula

C14H12BrIN4O

Molecular Weight

459.08 g/mol

IUPAC Name

4-bromo-6-ethoxy-2-(3-iodophenyl)benzotriazol-5-amine

InChI

InChI=1S/C14H12BrIN4O/c1-2-21-11-7-10-14(12(15)13(11)17)19-20(18-10)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3

InChI Key

VVSRXPLILOMSFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NN(N=C2C(=C1N)Br)C3=CC(=CC=C3)I

Origin of Product

United States

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